REACTION_CXSMILES
|
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:10]1([CH2:16][CH2:17]O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O>[CH:1]1([C:7]([O:9][CH2:17][CH2:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
335.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Name
|
tin oxalate
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
The rate of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The system was heated gently
|
Type
|
CUSTOM
|
Details
|
The air was removed with three cycles of evacuation/nitrogen-fill
|
Type
|
TEMPERATURE
|
Details
|
was increased to ca. 200 rpm
|
Type
|
CUSTOM
|
Details
|
the nitrogen sparge
|
Type
|
DISTILLATION
|
Details
|
After a 1-h hold, 36.7 g of distillate had been collected
|
Type
|
CUSTOM
|
Details
|
The alcohol (9.6 g) was separated
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 190° C.
|
Type
|
DISTILLATION
|
Details
|
an additional 14.0 g of distillate was collected
|
Type
|
CUSTOM
|
Details
|
The alcohol (2.5 g) was separated
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 200° C.
|
Type
|
WAIT
|
Details
|
held for 1 h
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
an additional 4.9 g of distillate was collected
|
Type
|
CUSTOM
|
Details
|
The alcohol (1.0 g) was separated
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 210° C.
|
Type
|
WAIT
|
Details
|
held for 1 h
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
an additional 2.1 g of distillate was collected
|
Type
|
CUSTOM
|
Details
|
0.3 g of alcohol was separated
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 220° C.
|
Type
|
WAIT
|
Details
|
held for 2 h
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
an additional 1.3 g of distillate was collected
|
Type
|
CUSTOM
|
Details
|
0.4 g of alcohol was separated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ALIQUOT
|
Details
|
sampled for analysis
|
Type
|
ADDITION
|
Details
|
Triisodecylphosphite (0.58 g) was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the excess 2-phenylethanol (3.9% by GLC) was removed by vacuum distillation at 165-170° C. (10 torr, 0.5 scfh nitrogen sweep) for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Activated carbon (17.4 g, 3 wt. %) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 75-80° C. under vacuum (80 torr, 0.5 scfh nitrogen sweep) for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The product was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite®
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C(=O)OCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |